molecular formula C7H10O2 B186173 Methyl 2-ethenylcyclopropane-1-carboxylate CAS No. 14027-56-6

Methyl 2-ethenylcyclopropane-1-carboxylate

Cat. No. B186173
CAS RN: 14027-56-6
M. Wt: 126.15 g/mol
InChI Key: NIKRQZZKLVNECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-ethenylcyclopropane-1-carboxylate, also known as MECC, is a chemical compound that is widely used in scientific research for its unique properties. MECC is a cyclopropane derivative that is commonly used as a building block in the synthesis of various organic compounds.

Mechanism Of Action

Methyl 2-ethenylcyclopropane-1-carboxylate is a cyclopropane derivative that can undergo various chemical reactions. It can undergo ring-opening reactions to form open-chain compounds, or it can undergo cycloaddition reactions to form cyclic compounds. Methyl 2-ethenylcyclopropane-1-carboxylate can also undergo oxidation reactions to form carboxylic acids or reduction reactions to form alcohols. The mechanism of action of Methyl 2-ethenylcyclopropane-1-carboxylate depends on the specific reaction it undergoes.

Biochemical And Physiological Effects

Methyl 2-ethenylcyclopropane-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases. Methyl 2-ethenylcyclopropane-1-carboxylate has also been shown to have antitumor activity, which may make it useful in the development of cancer treatments. In addition, Methyl 2-ethenylcyclopropane-1-carboxylate has been shown to have antibacterial and antifungal properties, which may make it useful in the development of new antibiotics.

Advantages And Limitations For Lab Experiments

Methyl 2-ethenylcyclopropane-1-carboxylate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, Methyl 2-ethenylcyclopropane-1-carboxylate has some limitations for lab experiments. It is a reactive compound that can undergo various chemical reactions, which may make it difficult to control the reaction conditions. In addition, Methyl 2-ethenylcyclopropane-1-carboxylate may have toxic effects on cells and tissues, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of Methyl 2-ethenylcyclopropane-1-carboxylate in scientific research. One direction is the development of new synthetic methods for Methyl 2-ethenylcyclopropane-1-carboxylate that are more efficient and environmentally friendly. Another direction is the exploration of the biological activities of Methyl 2-ethenylcyclopropane-1-carboxylate and its derivatives, which may lead to the development of new drugs and therapies. Finally, the use of Methyl 2-ethenylcyclopropane-1-carboxylate as a building block in the synthesis of new materials with unique properties is another promising direction for future research.

Synthesis Methods

Methyl 2-ethenylcyclopropane-1-carboxylate can be synthesized using various methods, including the Wittig reaction, the Michael addition reaction, and the Diels-Alder reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Michael addition reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The Diels-Alder reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring. The most common method for synthesizing Methyl 2-ethenylcyclopropane-1-carboxylate is the Diels-Alder reaction, which involves the reaction of ethylene and cyclopropane-1,1-dicarboxylic acid.

Scientific Research Applications

Methyl 2-ethenylcyclopropane-1-carboxylate has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials science. Methyl 2-ethenylcyclopropane-1-carboxylate has also been used as a ligand in the synthesis of metal complexes for catalytic reactions. In addition, Methyl 2-ethenylcyclopropane-1-carboxylate has been used as a substrate in enzyme-catalyzed reactions for the synthesis of chiral compounds.

properties

IUPAC Name

methyl 2-ethenylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-5-4-6(5)7(8)9-2/h3,5-6H,1,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKRQZZKLVNECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethenylcyclopropane-1-carboxylate

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